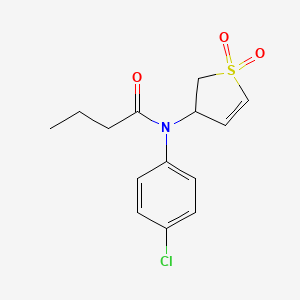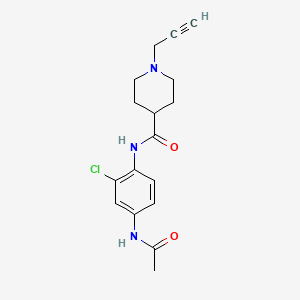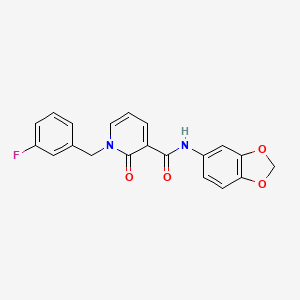
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide, also known as CPDTB, is a chemical compound that has been widely used in scientific research. CPDTB is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide inhibits the activity of NF-κB by preventing its translocation to the nucleus. NF-κB is normally sequestered in the cytoplasm by the inhibitor protein IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide prevents the phosphorylation of IκBα, thereby preventing its degradation and the translocation of NF-κB to the nucleus. This results in the inhibition of NF-κB target gene expression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have potent anti-inflammatory and anti-tumor effects in vitro and in vivo. Inhibition of NF-κB by N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide reduces the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been shown to inhibit the growth of various cancer cell lines and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.
Direcciones Futuras
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several potential future directions for research. One area of interest is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide analogs with improved solubility and specificity. Another area of interest is the use of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Finally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been shown to have potential in the treatment of viral infections, and its use in this area should be further explored.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide involves the reaction of 4-chloroaniline with 3,4-dihydro-2H-thiophen-1,1-dioxide in the presence of butyric anhydride and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide as a white crystalline solid. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of NF-κB target genes. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been used to study the role of NF-κB in cancer, inflammation, and autoimmune disorders. It has also been used to develop new therapies for these diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-3-14(17)16(12-6-4-11(15)5-7-12)13-8-9-20(18,19)10-13/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVSGYIOPMYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)







![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)
![Ethyl 4-[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)
